molecular formula C19H15N3O2S2 B2448111 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 681168-45-6

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2448111
CAS No.: 681168-45-6
M. Wt: 381.47
InChI Key: DCQJFJULJXCGTB-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, disrupting key signaling pathways in cancer cells. The compound’s structure allows it to bind to these targets with high affinity, leading to the inhibition of their activity and subsequent effects on cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and benzothiazole derivatives, such as:

  • 2-aminothiazole
  • Benzothiazole
  • 4-ethoxybenzothiazole

Uniqueness

What sets N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide apart is its unique combination of functional groups, which confer specific electronic and steric properties. These properties enhance its binding affinity to molecular targets and its stability under various conditions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-2-24-14-6-3-12(4-7-14)16-10-25-19(21-16)22-18(23)13-5-8-15-17(9-13)26-11-20-15/h3-11H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQJFJULJXCGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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